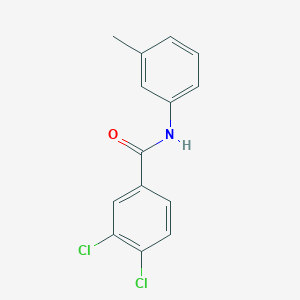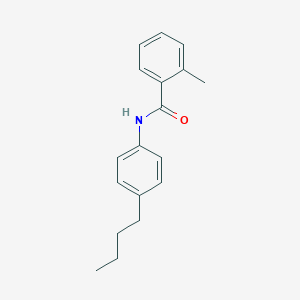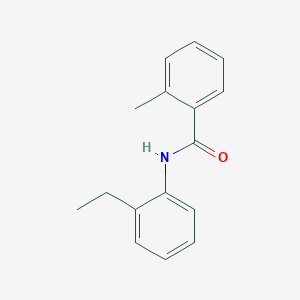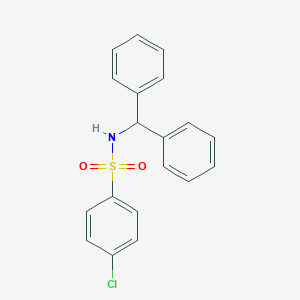
4-(4-Phenylphenoxy)aniline
描述
4-(4-Phenylphenoxy)aniline is an organic compound with a molecular weight of 292.34 . It contains a total of 37 bonds, including 22 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) . It has diverse applications in scientific research, including organic synthesis, materials science, and pharmaceutical research.
Synthesis Analysis
The synthesis of aniline-based compounds like 4-(4-Phenylphenoxy)aniline can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis
The molecule contains a total of 35 atoms, including 15 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 22 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Anilines have been extensively studied as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The determination of aniline and its derivatives in environmental and drinking waters is achieved through techniques such as gas chromatography and high-performance liquid chromatography .Physical And Chemical Properties Analysis
Aniline-based compounds like 4-(4-Phenylphenoxy)aniline tend to darken when exposed to air and light . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .科学研究应用
Polyaniline Based Thermoset Blends and Composites
Specific Scientific Field
Material Science and Polymer Chemistry
Summary of the Application
Polyaniline (PANI) has been widely studied for its potential applications in blends and composites with insulating polymers . These blends have a unique combination of mechanical properties, the processability of conventional polymers, and the electrical property of conducting polymers .
Methods of Application or Experimental Procedures
The enhanced electro-mechanical properties of the blends and composites depend on the uniform dispersion of the PANI particle in the polymer matrix . Therefore, considerable studies have focused on improving the distribution of PANI particles within the thermoset matrices .
Results or Outcomes
Applications of different PANI thermoset composites and blends include flame-retardant materials, lightning damage suppression, metal ion removal, anticorrosive coating, electromagnetic shielding, conductive adhesives, and sensing materials .
Polyaniline and Polypyrrole Based Hydrogels
Specific Scientific Field
Polymer Chemistry and Biomedical Engineering
Summary of the Application
Polyaniline (PANI) and polypyrrole (PPy)-based hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .
Methods of Application or Experimental Procedures
The synthesis strategies of PANI- and PPy-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials .
Results or Outcomes
Current literature on biomedical and electrochemical applications has been dealt with in a separate section pertaining to design and fabrication of these materials applicable in the field of drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis, and adsorption .
Polyaniline for Sensors
Specific Scientific Field
Electrochemistry and Sensor Technology
Summary of the Application
Polyaniline (PANI) has been used in the development of sensors due to its unique electrochemical properties .
Methods of Application or Experimental Procedures
The design of PANI-based sensors involves the synthesis of PANI and its integration into a sensor system. The sensor’s performance is then evaluated based on its sensitivity, selectivity, and stability .
Results or Outcomes
Polyaniline-based sensors have been used in various applications, including the detection of gases, pH, temperature, and biological molecules .
Polyaniline for Energy Storage
Specific Scientific Field
Material Science and Energy Storage
Summary of the Application
Polyaniline (PANI) has been explored for its potential in energy storage applications, particularly in supercapacitors .
Methods of Application or Experimental Procedures
The fabrication of PANI-based energy storage devices involves the synthesis of PANI and its incorporation into an energy storage system. The performance of the device is then evaluated based on its energy density, power density, and cycling stability .
Results or Outcomes
Polyaniline-based energy storage devices have shown promising results, with high energy density and good cycling stability .
Polyaniline for Photocatalysis
Specific Scientific Field
Chemistry and Environmental Science
Summary of the Application
Polyaniline (PANI) has been used in photocatalysis, which is a process that uses light to activate a substance which modifies the rate of a chemical reaction .
Methods of Application or Experimental Procedures
The design of PANI-based photocatalysts involves the synthesis of PANI and its integration into a photocatalytic system. The performance of the photocatalyst is then evaluated based on its efficiency in promoting chemical reactions .
Results or Outcomes
Polyaniline-based photocatalysts have been used in various applications, including the degradation of pollutants, water splitting for hydrogen production, and carbon dioxide reduction .
Polyaniline for Drug Delivery
Specific Scientific Field
Biomedical Engineering and Pharmacology
Summary of the Application
Polyaniline (PANI) has been explored for its potential in drug delivery applications. The unique properties of PANI, such as its conductivity and biocompatibility, make it a promising material for controlled drug release .
Methods of Application or Experimental Procedures
The fabrication of PANI-based drug delivery systems involves the synthesis of PANI and its incorporation into a drug delivery system. The performance of the system is then evaluated based on its efficiency in releasing drugs in a controlled manner .
Results or Outcomes
Polyaniline-based drug delivery systems have shown promising results, with controlled release of drugs, which can improve the efficacy of treatments and reduce side effects .
安全和危害
属性
IUPAC Name |
4-(4-phenylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKKUFIMCFTTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984826 | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylphenoxy)aniline | |
CAS RN |
6628-69-9 | |
| Record name | 4-([1,1′-Biphenyl]-4-yloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC60932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

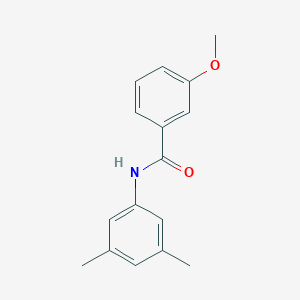
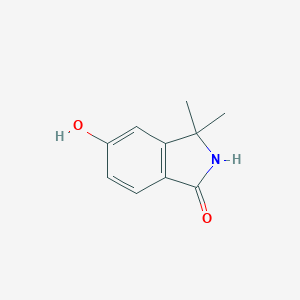
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
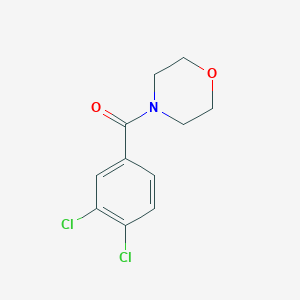
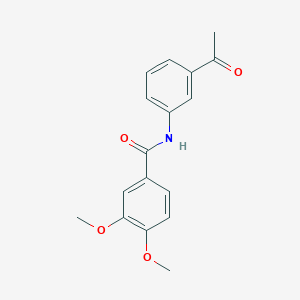
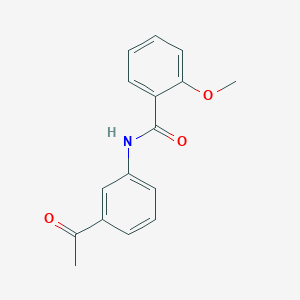
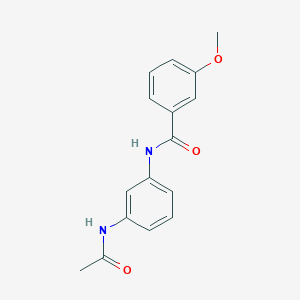
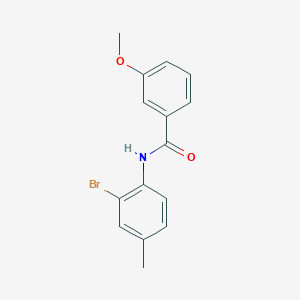
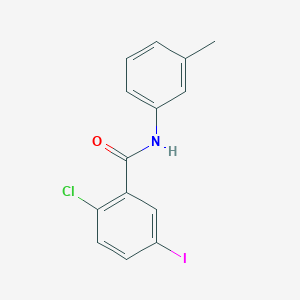
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
